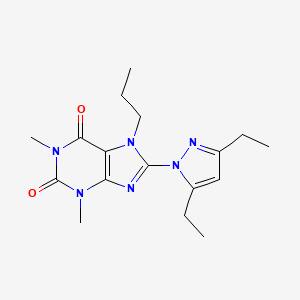
8-(3,5-Diethylpyrazolyl)-1,3-dimethyl-7-propyl-1,3,7-trihydropurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to contain a pyrazole ring, which is a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . Pyrazoles are known to be weak bases .
Synthesis Analysis
While specific synthesis information for the requested compound was not found, there are examples of synthesis processes for related compounds. For instance, a nickel(II) complex that contains a tridentate SNS ligand was prepared in 67% yield . The tridentate ligand coordinates through one nitrogen and two sulfur donor atoms and is based on a bis-imidazole precursor .
Chemical Reactions Analysis
In a study, a complex Ce-2 was synthesized by stirring potassium hydrotris(3,5-dimethylpyrazolyl)borate (KTp Me2) with Ce(CF3SO3)3 in tetrahydrofuran . This reaction was discovered by accident but is reproducible .
Physical and Chemical Properties Analysis
Heptazines, which are a fascinating family of high nitrogen aromatic compounds, have a high nitrogen to carbon ratio, making them strongly electron-deficient rings . They can be reversibly reduced at relatively high potentials . They are also fluorescent .
Mecanismo De Acción
Direcciones Futuras
There is ongoing research into the properties and potential applications of compounds with similar structures. For example, heptazine polymers have demonstrated outstanding photocatalytic properties for hydrogen evolution and for CO2 reduction . They might be one of the rare molecular platforms which could give rise to molecular catalysts able to perform water splitting .
Propiedades
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-1,3-dimethyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-6-9-22-13-14(20(4)17(25)21(5)15(13)24)18-16(22)23-12(8-3)10-11(7-2)19-23/h10H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKYAOMTEVVIHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
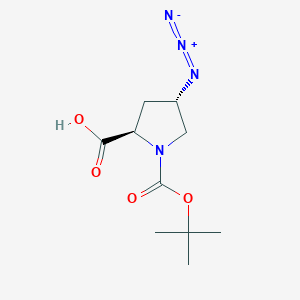

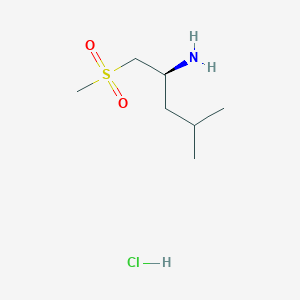
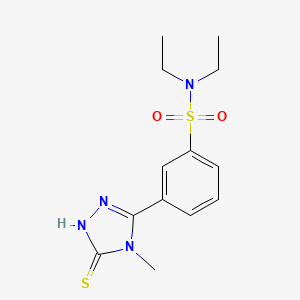
![(4-Hydroxy-4-{[(2-methylbenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2400370.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2400372.png)
![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(2-naphthyloxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2400373.png)
![(2,5-dichlorothiophen-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2400374.png)
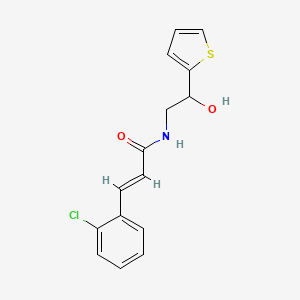
![4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2400380.png)
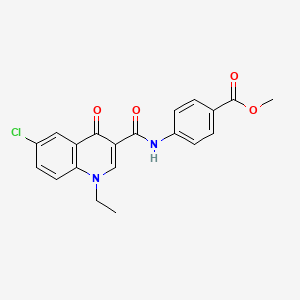
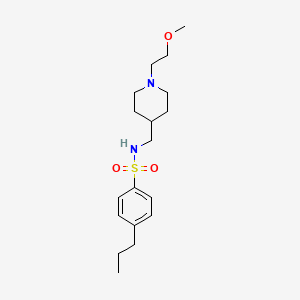
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2400385.png)
